molecular formula C20H20N4S2 B2892920 5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile CAS No. 402954-56-7

5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile

Cat. No. B2892920
CAS RN: 402954-56-7
M. Wt: 380.53
InChI Key: WWRZBXNMCDMKHB-UHFFFAOYSA-N
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Description

5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile is a chemical compound with the CAS No. 402954-56-7. It is a ligand with an IC50 of 9.34E+3nM . The molecular formula is C19H18N4S2, with an average mass of 366.503 Da and a monoisotopic mass of 366.097290 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopentylidene group attached to a cyano group, a thiazolyl group, and a propylthio group. The compound also contains a methyl group and a nicotinonitrile group . For a detailed structural analysis, it would be beneficial to use specialized software or tools that can visualize the molecular structure based on its SMILES or InChI string .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For a comprehensive understanding of its reactivity, it would be necessary to refer to specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the search results. For a comprehensive analysis of these properties, it would be necessary to refer to specialized chemical databases or literature .

Scientific Research Applications

Regioselective Synthesis Applications

The synthesis of new heterocyclic compounds often involves regioselective reactions. For instance, cyclocondensation of certain nitrile and cysteamine derivatives can afford thiazolidin-2-ylidene malononitrile compounds, which upon further reaction with sodium hydrosulfide, yield thioamide derivatives in a regioselective manner. These compounds can then react with α-bromocarbonyl compounds to give new cyano(thiazolidin-2-ylidene)thiazoles, showcasing the compound's utility in synthesizing novel thiazole derivatives with potential biological activities (Bakavoli et al., 2009).

Antimicrobial Agent Development

The compound also finds application in the development of antimicrobial agents. Novel heterocyclic compounds incorporating sulfamoyl moiety have been synthesized for use as antimicrobial agents. These compounds, obtained through various synthetic routes involving reactions with cyanoacetamide, have shown promising antibacterial and antifungal activities, indicating the potential of such compounds in medicinal chemistry and drug development (Darwish et al., 2014).

Photophysical Property Studies

The compound's derivatives also play a role in studying photophysical properties. For example, dioxaborine derivatives containing nitrile groups have been synthesized to explore their absorption and fluorescence in the red and NIR region, demonstrating the compound's relevance in the development of efficient long-wavelength fluorophores for various optical applications (Polishchuk et al., 2018).

Anticancer and Antioxidant Activity Evaluation

Moreover, derivatives of the compound have been synthesized to evaluate their anticancer and antioxidant activities. Novel 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives, prepared using ketene N,S-acetal salts, have demonstrated significant antioxidant and anticancer activities, highlighting the compound's potential in the development of new therapeutic agents (Saied et al., 2019).

Safety And Hazards

The safety and hazard information for this compound is not provided in the search results. For a comprehensive understanding of its safety profile, it would be necessary to refer to Material Safety Data Sheets (MSDS) or other safety databases .

properties

IUPAC Name

5-[2-[cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl]-6-methyl-2-propylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S2/c1-3-8-25-19-15(10-21)9-16(13(2)23-19)18-12-26-20(24-18)17(11-22)14-6-4-5-7-14/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRZBXNMCDMKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)C(=C3CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile

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